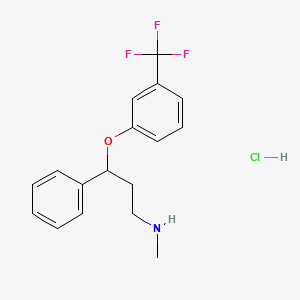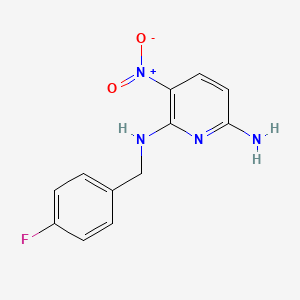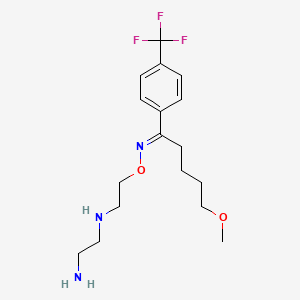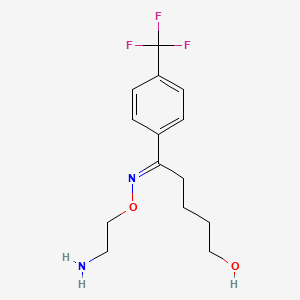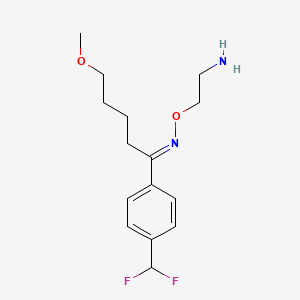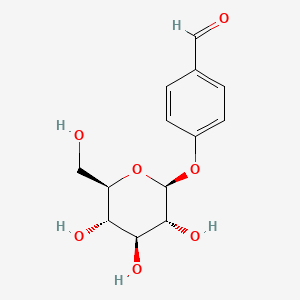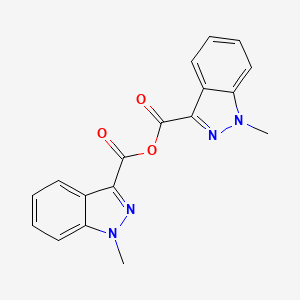
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C5H6Cl2O3 . It is a dioxolone derivative and is used in the preparation of various prodrugs .
Molecular Structure Analysis
The molecular structure of “trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one” is represented by the IUPAC name (4 S ,5 S )-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one . The InChI representation is InChI=1S/C5H6Cl2O3/c1-4 (6)5 (2,7)10-3 (8)9-4/h1-2H3/t4-,5-/m1/s1 . The compound has a molecular weight of 185.00 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.00 g/mol . It has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. The compound has no hydrogen bond donors and has 3 hydrogen bond acceptors . It has a topological polar surface area of 35.5 Ų and a heavy atom count of 10 .科学研究应用
Polymerizability and Polymerization Studies
Trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one is significant in polymer research. A study by Okada, Mita, and Sumitomo (1975) investigated the polymerization of various 1,3-dioxolanes, including trans-4,5-dimethyl-1,3-dioxolane. They found that dimethyl substituted 1,3-dioxolanes show reluctance to polymerize, providing insights into the polymerization behavior of similar compounds like trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
Reagent in Selective Oxidation
The compound's derivatives have been explored as efficient reagents in chemical reactions. For instance, trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane, a related compound, was successfully used in the selective oxidation of sulfides into sulfoxides under catalyst-free conditions, as shown by Azarifar and Khosravi (2010). This suggests potential applications of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in similar selective oxidation processes.
Organic Synthesis
The compound and its variants are used in organic synthesis. Lombardo, Pasi, and Trombini (2006) discussed the use of 3-bromopropenyl methylcarbonate with 4,5-disubstituted 5-vinyl-1,3-dioxolan-2-ones in organic synthesis, indicating the relevance of similar compounds in synthetic procedures.
Catalysis and Chemical Reactions
Research has been conducted on the role of similar dioxolane compounds in various chemical reactions and as catalysts. For example, Hintermann and Togni (2000) explored the use of Ti(TADDOLato) complexes with 1,3-dioxolane derivatives as catalysts for electrophilic enantioselective chlorination and bromination. This opens up possibilities for the use of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in catalysis.
Photochemistry and Photolysis
The compound's related structures have been studied in photochemistry. Schuchmann and Sonntag (1983) researched the UV photolysis of substituted 1,3-dioxolans, demonstrating significant retention of diastereoisomeric disposition. This implies potential applications of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one in photochemical processes.
Force Field Calculations in Molecular Mechanics
The compound's derivatives have been the subject of computational studies. Duin et al. (2010) conducted empirical force field calculations on 1,3-dioxolanes, including cis- and trans-4,5-dimethyl-1,3-dioxolane, using molecular mechanics. This suggests potential computational applications in studying the physical properties of trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one.
属性
CAS 编号 |
116857-05-7 |
|---|---|
产品名称 |
trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
分子式 |
C5H6Cl2O3 |
分子量 |
185.01 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



